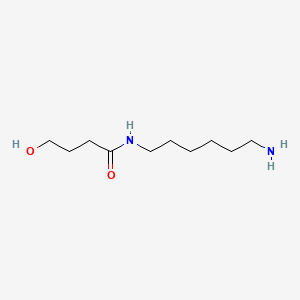

N-(6-Aminohexyl)-4-hydroxybutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-Aminohexyl)-4-hydroxybutyramide is a chemical compound with a unique structure that includes an aminohexyl group and a hydroxybutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-4-hydroxybutyramide typically involves the reaction of 6-aminohexylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-4-hydroxybutyramide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can produce a primary amine.

Scientific Research Applications

N-(6-Aminohexyl)-4-hydroxybutyramide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxybutyramide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar applications.

N-(6-Aminohexyl)-N-ethylisoluminol: Used in chemiluminescence assays.

Uniqueness

N-(6-Aminohexyl)-4-hydroxybutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(6-Aminohexyl)-4-hydroxybutyramide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound contains an aminohexyl group capable of forming hydrogen bonds and electrostatic interactions with target molecules, while the hydroxybutyramide group can engage in additional binding interactions. These features enable the compound to modulate the activity of various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:

- Hydrogen Bond Formation : The aminohexyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Electrostatic Interactions : The charged groups within the molecule facilitate interactions with negatively charged sites on proteins or nucleic acids.

- Modulation of Enzyme Activity : This compound can act as a ligand in receptor binding studies, influencing the activity of various enzymes involved in cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated the compound's potential in modulating inflammatory responses. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro:

| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |

|---|---|---|

| 5d | 7.5 | 4.2 |

| 5c | 4.6 | 3.8 |

| 5f | 7.2 | 3.9 |

| 5m | 9.0 | 5.0 |

These results indicate that the compounds can effectively suppress inflammatory cytokine expression when administered at concentrations around 10 μM .

In Vivo Studies

In vivo experiments have further corroborated these findings. For example, administration of this compound analogs in mouse models subjected to lipopolysaccharide (LPS) induced inflammation resulted in:

- Decreased Levels of Pro-inflammatory Cytokines : Significant reductions in IL-6, IL-1β, and TNF-α were observed.

- Hepatotoxicity Assessment : The compounds exhibited lower alanine aminotransferase (ALT) and aspartate transaminase (AST) levels compared to control groups treated with LPS alone, indicating a favorable safety profile .

Applications in Research

This compound has diverse applications in scientific research, including:

- Biochemical Studies : Used as a building block for synthesizing more complex molecules.

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing anti-inflammatory drugs.

- Materials Science : The compound's properties are leveraged in creating specialty chemicals and materials such as polymers and coatings .

Case Studies

- Inflammation Modulation : A study investigated the effects of this compound on LPS-induced inflammation in human hepatocytes, demonstrating its potential to inhibit STAT3/NF-κB signaling pathways effectively.

- Surface Chemistry Applications : Research has explored using amine-rich polyelectrolyte layers for biomolecule immobilization, where this compound serves as a key component due to its adhesive properties .

Properties

CAS No. |

95873-59-9 |

|---|---|

Molecular Formula |

C10H22N2O2 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

N-(6-aminohexyl)-4-hydroxybutanamide |

InChI |

InChI=1S/C10H22N2O2/c11-7-3-1-2-4-8-12-10(14)6-5-9-13/h13H,1-9,11H2,(H,12,14) |

InChI Key |

JILGZWHZTWYFEL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCNC(=O)CCCO)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.